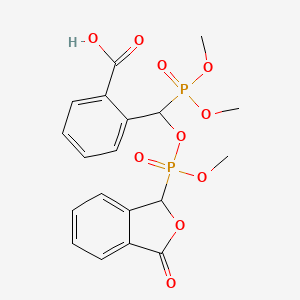
2-((Dimethoxyphosphoryl)((methoxy(3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphoryl)oxy)methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Dimethoxyphosphoryl)((methoxy(3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphoryl)oxy)methyl)benzoic acid is a complex organic compound with a molecular formula of C19H20O10P2 and a molecular weight of 470.3 g/mol . This compound is known for its unique structure, which includes a benzoic acid moiety, a dihydroisobenzofuran ring, and multiple phosphoryl groups. It is often used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Dimethoxyphosphoryl)((methoxy(3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphoryl)oxy)methyl)benzoic acid involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-((Dimethoxyphosphoryl)((methoxy(3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphoryl)oxy)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the phosphoryl groups.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphoryl derivatives, while substitution reactions can produce a variety of substituted benzoic acid derivatives .
Scientific Research Applications
2-((Dimethoxyphosphoryl)((methoxy(3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphoryl)oxy)methyl)benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((Dimethoxyphosphoryl)((methoxy(3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphoryl)oxy)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s phosphoryl groups can participate in phosphorylation reactions, which are crucial in various biochemical processes. Additionally, the benzoic acid moiety may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-(1-methyl-3-oxo-1,3-dihydroisobenzofuran-1-yl)malonate: Shares the dihydroisobenzofuran ring but differs in the functional groups attached.
Olaparib Impurity: Contains similar phosphoryl groups but has a different overall structure.
Uniqueness
2-((Dimethoxyphosphoryl)((methoxy(3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphoryl)oxy)methyl)benzoic acid is unique due to its combination of a benzoic acid moiety, a dihydroisobenzofuran ring, and multiple phosphoryl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications .
Properties
Molecular Formula |
C19H20O10P2 |
|---|---|
Molecular Weight |
470.3 g/mol |
IUPAC Name |
2-[dimethoxyphosphoryl-[methoxy-(3-oxo-1H-2-benzofuran-1-yl)phosphoryl]oxymethyl]benzoic acid |
InChI |
InChI=1S/C19H20O10P2/c1-25-30(23,26-2)19(14-10-6-4-8-12(14)16(20)21)29-31(24,27-3)18-15-11-7-5-9-13(15)17(22)28-18/h4-11,18-19H,1-3H3,(H,20,21) |
InChI Key |
AIKDACNYRKIGJT-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C1C2=CC=CC=C2C(=O)O1)OC(C3=CC=CC=C3C(=O)O)P(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


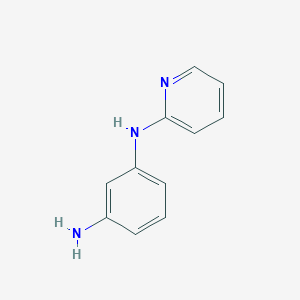

![N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B14915790.png)
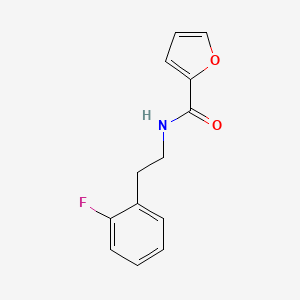
![(4S,7R,9aS)-4-((tert-Butoxycarbonyl)amino)-5-oxooctahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxylic acid](/img/structure/B14915798.png)
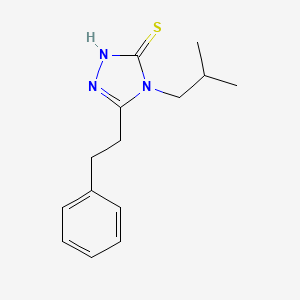
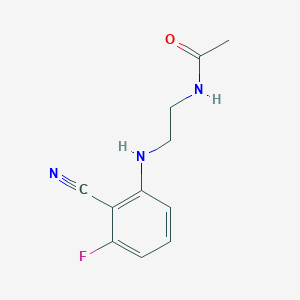
![ethyl 11-bromo-6-chloro-3,8,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-5-carboxylate](/img/structure/B14915822.png)
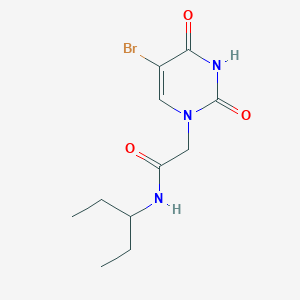
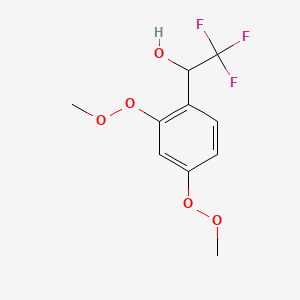
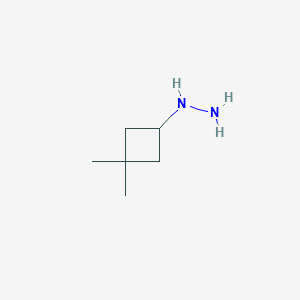
![4-Bromobenzaldehyde [4-(diphenylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B14915859.png)

![Methyl 3-(2'-(diphenylphosphanyl)-4-fluoro-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14915870.png)
